molecular formula C11H14O3 B160794 2-Phenylethyl 3-hydroxypropanoate CAS No. 10138-63-3

2-Phenylethyl 3-hydroxypropanoate

Cat. No.: B160794
CAS No.: 10138-63-3
M. Wt: 194.23 g/mol
InChI Key: ASEYDOIBHUMWAV-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-hydroxypropanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and 3-hydroxypropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl group attached to an ethyl chain, which is further connected to a 3-hydroxypropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl 3-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where 2-phenylethanol and 3-hydroxypropanoic acid are continuously fed into the reactor along with an acid catalyst. The ester product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenylethyl 3-oxopropanoate or 2-phenylethyl 3-carboxypropanoate.

    Reduction: Formation of 2-phenylethyl 3-hydroxypropanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Phenylethyl 3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs with ester functionalities.

    Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-hydroxypropanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of its characteristic aroma. In biological systems, esters can also undergo hydrolysis to release the corresponding alcohol and acid, which may have further biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl acetate: Another ester with a similar structure but with an acetate group instead of a 3-hydroxypropanoate group.

    2-Phenylethyl butyrate: Contains a butyrate group, differing in the length of the carbon chain attached to the ester group.

    2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of a 3-hydroxypropanoate group.

Uniqueness

2-Phenylethyl 3-hydroxypropanoate is unique due to the presence of the hydroxyl group on the propanoate chain, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs

Properties

IUPAC Name

2-phenylethyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYDOIBHUMWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50906104
Record name 2-Phenylethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-63-3
Record name Hydracrylic acid, phenethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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